Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyl halides.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrrolidines.
Scientific Research Applications
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate: Similar in structure but lacks the benzyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another chiral compound with different functional groups.
Uniqueness
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and hydroxymethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m1/s1 |
InChI Key |
HIWRGCAJBBTJSU-CHWSQXEVSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)CO |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.